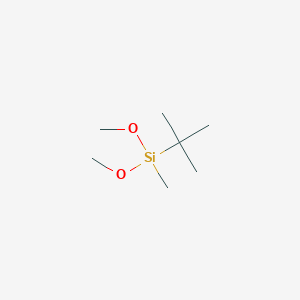

Tert-butyl-dimethoxy-methylsilane

Description

Properties

CAS No. |

18293-81-7 |

|---|---|

Molecular Formula |

C7H18O2Si |

Molecular Weight |

162.3 g/mol |

IUPAC Name |

tert-butyl-dimethoxy-methylsilane |

InChI |

InChI=1S/C7H18O2Si/c1-7(2,3)10(6,8-4)9-5/h1-6H3 |

InChI Key |

NETBVGNWMHLXRP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(OC)OC |

Canonical SMILES |

CC(C)(C)[Si](C)(OC)OC |

Synonyms |

(1,1-dimethylethyl)dimethoxymethyl-Silane |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Characteristics of tert-Butyl-dimethoxy-methylsilane

This guide provides an in-depth technical analysis of tert-butyl-dimethoxy-methylsilane , a critical organosilicon compound employed primarily as an external electron donor in Ziegler-Natta olefin polymerization.[1][2]

A Technical Guide for Researchers and Process Engineers

Executive Summary

tert-Butyl-dimethoxy-methylsilane (CAS: 18293-81-7) represents a specialized class of alkyl-alkoxysilanes used to modulate the stereoselectivity of heterogeneous Ziegler-Natta catalysts.[1][2] Unlike its more common counterparts—such as cyclohexyl(methyl)dimethoxysilane (Donor C)—this molecule introduces a rigid, high-steric-bulk tert-butyl group directly bonded to the silicon center.[1][2]

This structural feature creates a unique "steric lock," enhancing the isotacticity of polypropylene (PP) by selectively poisoning non-stereospecific active sites while maintaining high catalytic activity. This guide details its molecular architecture, physicochemical properties, and mechanistic role, providing self-validating protocols for its handling and analysis.[1][2]

Molecular Architecture & Steric Parameters

The efficacy of tert-butyl-dimethoxy-methylsilane lies in its asymmetry.[1][2] The silicon atom is tetrahedrally coordinated to four distinct groups, but the tert-butyl group is the functional driver.[2]

-

Steric Anchor: The tert-butyl group (

) possesses a large cone angle, significantly greater than linear alkyls. This bulk restricts rotation around the Si-C bond and shields the silicon atom from nucleophilic attack, influencing both hydrolysis rates and coordination geometry at the catalyst surface. -

Electronic Modulation: The two methoxy (

) groups act as Lewis bases. Their oxygen lone pairs are the active "docks" that coordinate with the magnesium chloride ( -

The Methyl Pivot: The single methyl group reduces the overall steric crowding compared to a di-tert-butyl analog, preventing the molecule from becoming too bulky to bind effectively.[1][2]

Visualization: Steric Hindrance & Coordination Logic

The following diagram illustrates the balance between the steric bulk of the tert-butyl group and the coordination potential of the methoxy groups.

Figure 1: Structural logic of tert-butyl-dimethoxy-methylsilane, highlighting the dual function of steric shielding and electronic donation.[1][2]

Physicochemical Profile

The following data consolidates experimental and predicted values. Note the boiling point trend in the homologous series: the addition of methoxy groups generally increases the boiling point due to increased polarity, while the compact tert-butyl group lowers it relative to linear isomers (e.g., n-butyl).[2]

| Parameter | Value | Notes |

| IUPAC Name | tert-Butyl(methyl)dimethoxysilane | |

| CAS Number | 18293-81-7 | Confirmed [1].[1][2][3][4][5] |

| Molecular Formula | ||

| Molecular Weight | 162.30 g/mol | |

| Physical State | Clear, colorless liquid | |

| Boiling Point | ~128–132 °C (Predicted) | Interpolated between tBuSi(Me)2(OMe) (117°C) and tBuSi(OMe)3 (143°C) [2]. |

| Density | 0.84 – 0.86 g/mL (25°C) | Typical for alkyl-dimethoxysilanes.[1] |

| Refractive Index | Estimated based on silane homologues. | |

| Flash Point | ~25–30 °C | Flammable (Class 3). |

| Solubility | Soluble in organic solvents | Reacts with water/alcohols.[1] |

| Hydrolytic Stability | Moderate | More stable than methyltrimethoxysilane due to steric bulk of t-butyl group.[1] |

Mechanistic Insight: The "Third Pillar" of Stereocontrol

In Ziegler-Natta catalysis, stereocontrol is achieved via three components: the

Mechanism of Action[6]

-

Complexation: The silane complexes with the aluminum alkyl co-catalyst (

), preventing the aluminum from extracting the Internal Donor from the catalyst surface. -

Selective Poisoning: It selectively binds to and "poisons" non-stereospecific active sites on the

lattice. -

Active Site Modification: The bulky tert-butyl group imposes a chiral environment around the active Titanium center, forcing the incoming propylene monomer to insert in a specific orientation (isotactic).

Pathway Diagram

Figure 2: The role of tert-butyl-dimethoxy-methylsilane in the Ziegler-Natta polymerization workflow.

Experimental Protocols

Protocol A: Quality Control via GC-FID

To ensure the integrity of the silane (which hydrolyzes to silanols upon moisture exposure), rigorous QC is required.

-

Objective: Quantify purity >99.0%.

-

System: Gas Chromatograph with Flame Ionization Detector (FID).

-

Column: Capillary column (e.g., DB-1 or HP-5), 30m x 0.25mm ID.[1][2]

-

Carrier Gas: Helium @ 1.0 mL/min.[1]

-

Temperature Program:

-

Hold at 50°C for 2 min.

-

Ramp 10°C/min to 250°C.

-

Hold 5 min.

-

-

Sample Prep: Dilute 10 µL silane in 1.0 mL anhydrous n-hexane (dried over molecular sieves).

-

Validation: Look for the "silanol" peak (broad tailing peak) which indicates moisture contamination.

Protocol B: Inert Handling (Schlenk Technique)

Due to hydrolytic sensitivity, this compound must never be exposed to atmospheric moisture.[2]

-

Glassware: Flame-dry all flasks and condensers under vacuum; backfill with dry Nitrogen or Argon.[1]

-

Transfer: Use positive-pressure cannula transfer or gas-tight syringes.[1][2] Never pour.

-

Quenching: In case of spill, cover with dry sand or earth. Do not use water, as this releases methanol and heat.[2]

Safety & Handling

-

Hazards: Highly Flammable liquid and vapor.[1] Causes skin irritation and serious eye irritation.[1] Reacts with water to release Methanol (toxic).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place.

-

PPE: Neoprene gloves, chemical splash goggles, and flame-retardant lab coat.[1][2]

References

-

Alzchem Group. Product Data: tert-Butyl-methyl-dimethoxysilane (CAS 18293-81-7).[1][2] Retrieved from

-

Gelest, Inc. Hydrolytic Stability and Boiling Points of Silanes. In: Silane Coupling Agents: Connecting Across Boundaries. Retrieved from

-

ChemicalBook. Chemical Properties of tert-Butyl-methoxy-dimethylsilane (Homologue Comparison). Retrieved from [1][2]

-

Sumitomo Chemical. Development of Catalyst Technologies for Polypropylene.[1] R&D Report, 2022.[2][6] Retrieved from

-

MDPI. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts. Polymers 2022.[1][6] Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. DE60112565T2 - OLEFINBLOCKCOPOLYMERE, METHOD OF MANUFACTURING THE SAME AND THEIR USE - Google Patents [patents.google.com]

- 3. WO2004087775A1 - Propylene copolymer, polypropylene composition, use thereof, transition metal compounds, and catalysts for olefin polymerization - Google Patents [patents.google.com]

- 4. US20100036070A1 - Process for producing olefin polymer (1) - Google Patents [patents.google.com]

- 5. KR101004338B1 - Propylene / 1-butene copolymer, polypropylene composition and use thereof, and polypropylene composite film - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Hydrolysis Mechanism of Sterically Hindered Alkoxysilanes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterically hindered alkoxysilanes are a pivotal class of organosilicon compounds, integral to advanced applications ranging from surface modification and adhesion promotion to the controlled release of therapeutics in drug delivery systems. Their efficacy is fundamentally governed by the kinetics of their hydrolysis and subsequent condensation reactions. Unlike their less bulky counterparts, the presence of sterically demanding substituents on or near the silicon atom introduces unique mechanistic considerations that significantly alter reaction pathways and rates. This guide provides a comprehensive exploration of the hydrolysis mechanisms of these complex molecules. We will dissect the acid- and base-catalyzed pathways, elucidate the profound impact of steric bulk on reaction kinetics, and detail robust analytical methodologies for monitoring these transformations. This document is designed to equip researchers and development professionals with the foundational knowledge and practical insights required to harness the full potential of sterically hindered alkoxysilanes in their respective fields.

Introduction: The Significance of Controlled Hydrolysis

Alkoxysilanes (R'Si(OR)4-n) form the cornerstone of sol-gel chemistry and surface functionalization. Their utility stems from a two-step reaction cascade: (1) hydrolysis of the alkoxy groups (–OR) to form reactive silanols (–Si-OH), and (2) condensation of these silanols with each other or with surface hydroxyls to form stable siloxane (–Si-O-Si–) or silanolate (–Si-O-Substrate) bonds.[1]

While simple alkoxysilanes like tetraethoxysilane (TEOS) or methyltrimethoxysilane (MTMS) react relatively quickly, applications in fields like drug development and advanced coatings demand more precise control over the reaction rate. Sterically hindered alkoxysilanes, featuring bulky organic groups (e.g., tert-butyl, isobutyl, or large polymer chains) or branched alkoxy groups (e.g., isopropoxy, sec-butoxy), provide this control. The steric bulk acts as a kinetic throttle, slowing the rate of hydrolysis and allowing for more uniform film formation, predictable particle growth, and controlled degradation for therapeutic release.[2][3] Understanding the nuances of their hydrolysis is therefore not an academic exercise, but a prerequisite for rational design and process optimization.

Core Hydrolysis Mechanisms: A Tale of Two Catalysts

The hydrolysis of alkoxysilanes is exceptionally slow at neutral pH and typically requires acid or base catalysis.[1][4] The steric hindrance of the silane profoundly influences the efficiency of these catalytic pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds via an electrophilic substitution mechanism, generally accepted to be SN2-Si.[5] The key steps are:

-

Rapid Protonation: An alkoxy oxygen atom is rapidly protonated by a hydronium ion (H₃O⁺). This step transforms the poor alkoxy leaving group (RO⁻) into a good leaving group (ROH), a neutral alcohol molecule.[4][5] This protonation increases the electrophilicity of the silicon center, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic silicon atom, typically from the backside relative to the protonated alkoxy group.

-

Transition State Formation: A positively charged, five-coordinate (pentacoordinate) transition state is formed.

-

Leaving Group Departure: The protonated alkoxy group departs as a neutral alcohol molecule, and a proton is eliminated from the attacking water molecule, yielding a silanol (Si-OH) and regenerating the acid catalyst.

Steric hindrance around the silicon atom can impede the backside attack of water, thereby slowing the overall reaction rate.[3][6] However, this effect is often less pronounced than in base-catalyzed hydrolysis because the primary interaction is with the relatively small water molecule.[4] The rate of acid-catalyzed hydrolysis is often more sensitive to the electronic effects of the non-hydrolyzable organic group (R') than to its steric bulk.[6]

Base-Catalyzed Hydrolysis

In alkaline media, the mechanism involves a direct nucleophilic attack on the silicon atom by a hydroxide ion (OH⁻), which is a much stronger nucleophile than water.[4][5]

-

Nucleophilic Attack: The hydroxide ion directly attacks the electron-deficient silicon atom.

-

Intermediate Formation: A negatively charged, pentacoordinate intermediate is formed. This step is typically the rate-determining step.[5][6]

-

Leaving Group Departure: The intermediate expels an alkoxide ion (RO⁻), which is a poorer leaving group than alcohol.

-

Proton Abstraction: The expelled alkoxide ion immediately abstracts a proton from a water molecule in the solvent to form a neutral alcohol molecule (ROH) and regenerate the hydroxide catalyst.

The direct attack on the silicon center makes the base-catalyzed mechanism highly sensitive to steric hindrance.[3][4] Bulky groups directly shield the silicon atom, significantly increasing the activation energy required for the formation of the pentacoordinate intermediate and thus dramatically slowing the hydrolysis rate.[7][8]

Quantifying the Impact of Steric and Electronic Effects

The rate of hydrolysis is governed by a combination of steric and electronic (inductive) factors associated with the substituents on the silicon atom.[5][6] The Taft equation is often used to deconvolute these contributions.[6][9]

Generally, the rate of hydrolysis decreases as the steric bulk of the alkoxy group increases.[1][10] This is a direct consequence of the increased difficulty for the nucleophile (water or hydroxide) to approach the silicon center.[7]

Table 1: Relative Hydrolysis Rates of Alkoxy Groups

| Alkoxy Group | Chemical Formula | Relative Size | Typical Relative Hydrolysis Rate |

| Methoxy | -OCH₃ | Smallest | Fastest (e.g., 6-10x faster than Ethoxy)[1] |

| Ethoxy | -OCH₂CH₃ | Larger | Intermediate |

| n-Propoxy | -O(CH₂)₂CH₃ | Larger | Slow |

| Isopropoxy | -OCH(CH₃)₂ | Branched/Bulky | Slower |

| tert-Butoxy | -OC(CH₃)₃ | Very Bulky | Very Slow |

Note: Relative rates are illustrative and depend heavily on specific reaction conditions (pH, solvent, temperature).

Similarly, bulky non-hydrolyzable alkyl groups (R') attached directly to the silicon also retard the hydrolysis rate, with the effect being most significant under basic conditions.[3] Conversely, electron-withdrawing groups can accelerate hydrolysis by stabilizing the developing negative charge in the transition state of the base-catalyzed mechanism or by increasing the silicon's electrophilicity in the acid-catalyzed one.[6]

Experimental Methodologies for Monitoring Hydrolysis

Accurate monitoring of the hydrolysis reaction is crucial for mechanistic studies and process control. A multi-technique approach is often necessary for a complete picture.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying alkoxysilane hydrolysis, providing quantitative data on multiple species simultaneously.[11][13]

-

¹H NMR: Allows for the direct monitoring of the disappearance of the signal from the alkoxy group protons (e.g., -OCH₃) and the simultaneous appearance of the corresponding alcohol protons (e.g., HO-CH₃).[14] This provides a straightforward measure of the extent of hydrolysis.

-

²⁹Si NMR: This technique is invaluable for identifying and quantifying the various silicon species in the reaction mixture: the starting trialkoxysilane, the partially hydrolyzed intermediates (disilanol, monosilanol), the fully hydrolyzed silanetriol, and subsequent condensation products (dimers, trimers, etc.).[15][16][17]

Protocol for ¹H NMR Monitoring of Alkoxysilane Hydrolysis

-

Sample Preparation: In a flame-dried NMR tube, dissolve a known concentration of the sterically hindered alkoxysilane (e.g., 0.1 M) in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) that contains a known concentration of an internal standard (e.g., tetramethylsilane - TMS, or dimethyl sulfoxide - DMSO).[14]

-

Initiation of Reaction: Initiate the hydrolysis reaction by adding a precise amount of catalyst (e.g., a deuterated acid like DCl or a base like NaOD) and/or D₂O.

-

Data Acquisition: Immediately begin acquiring ¹H NMR spectra at set time intervals (e.g., 0, 5, 15, 30, 60 minutes, and longer for slow reactions).[14]

-

Data Analysis: Integrate the signal corresponding to the alkoxy protons of the starting material and the signal of the internal standard.

-

Calculation: The concentration of the unreacted alkoxysilane at time t can be calculated relative to the constant concentration of the internal standard. Plotting the concentration versus time allows for the determination of the reaction rate constant.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR, especially in Attenuated Total Reflectance (ATR) mode, is excellent for in-situ monitoring of the chemical changes during hydrolysis.[18][19]

-

Key Vibrational Bands:

-

Disappearance: Monitor the decrease in intensity of the Si-O-C stretching bands (typically around 1100-1000 cm⁻¹).[20]

-

Appearance: Monitor the increase in the broad O-H stretching band (around 3700-3200 cm⁻¹) corresponding to the formation of silanols (Si-OH) and the alcohol byproduct.[20] Also, the appearance of Si-O-Si bands (around 1130-1000 cm⁻¹, often overlapping with Si-O-C) indicates the onset of condensation.[19]

-

Protocol for ATR-FTIR Monitoring of Hydrolysis

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Apply a thin film of the alkoxysilane solution (alkoxysilane in a solvent with catalyst) directly onto the ATR crystal.

-

Data Acquisition: Immediately begin collecting spectra at regular time intervals.[19]

-

Data Analysis: By monitoring the change in the peak area or height of the characteristic Si-O-C and O-H bands over time, the qualitative and semi-quantitative kinetics of the hydrolysis can be determined.

Gas Chromatography (GC)

GC is a robust technique for quantifying the volatile components of the reaction: the starting alkoxysilane and the alcohol byproduct.[21] It is particularly useful for verifying the stoichiometry of the reaction.

Protocol for GC Monitoring of Hydrolysis

-

Reaction Setup: Perform the hydrolysis reaction in a sealed vial at a controlled temperature.

-

Sampling: At specified time points, withdraw a small aliquot of the reaction mixture.

-

Quenching (if necessary): Stop the reaction in the aliquot, for instance, by neutralizing the catalyst or by rapid dilution in a non-reactive solvent.

-

Analysis: Inject the aliquot into a GC equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).[21][22]

-

Quantification: Using pre-established calibration curves for the alkoxysilane and the alcohol, determine their concentrations in the aliquot. This allows for the calculation of the reaction progress over time.

Conclusion and Outlook

The hydrolysis of sterically hindered alkoxysilanes is a complex process where reaction outcomes are dictated by a delicate interplay of steric hindrance, electronic effects, and catalysis. The bulky nature of these molecules significantly retards hydrolysis rates, particularly under base-catalyzed conditions, by shielding the silicon center from nucleophilic attack. This kinetic control is not a limitation but a critical design feature, enabling the precise engineering of materials and drug delivery vehicles.

A thorough understanding of the underlying SN2-Si mechanisms for both acid and base catalysis, combined with robust analytical monitoring via techniques like NMR, FTIR, and GC, empowers scientists to predict and manipulate the behavior of these systems. As the demand for more sophisticated and "smart" materials grows, the ability to rationally design and control the reactivity of sterically hindered alkoxysilanes will remain a vital tool in the arsenal of researchers and developers across scientific disciplines.

References

-

OSTERHOLTZ, F. D., & POHL, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149.

-

Pohl, E. R., & Osterholtz, F. D. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Silanes and Other Coupling Agents, 159-172.

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

Gadhave, R. V. I., Gadhave, C. R., & Dhawale, P. V. (2021). The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane. International Journal of Chemical and Physical Sciences, 10, 1-10.

-

Li, B., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415.

-

Pohl, E. R., et al. (2000). Sterically hindered silanes for waterborne systems: a model study of silane hydrolysis. In Silanes and Other Coupling Agents, Volume 2 (pp. 159-170). CRC Press.

-

Kang, H. J., & Meesiri, W. (1990). Nuclear Magnetic Resonance Studies of the Hydrolysis and Molecular Motion of Aminopropylsilane. Materials Science and Engineering: A, 126(1-2), 265-270.

-

Arkles, B. (2014). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Technical Paper.

-

Ismail, A. A., et al. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 562.

-

Babonneau, F., et al. (2000). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 19(1-3), 107-111.

-

Pohl, E. R., et al. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In Silanes and Other Coupling Agents, Volume 2. CRC Press.

-

Altmann, S., et al. (2017). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Polymers, 9(8), 352.

-

de la Fuente, G. F., et al. (2001). Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions. Chemistry of Materials, 13(9), 3059-3066.

-

Showler, A. J., et al. (2022). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. Chemistry – A European Journal, 28(50), e202201389.

-

Ismail, A. A., et al. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. ResearchGate.

-

Rankin, S. E., & McCormick, A. V. (2000). NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. Magnetic Resonance in Chemistry, 38(2), 80-86.

-

Farrow, L., et al. (2001). In Situ and Ex Situ FTIR–ATR and Raman Microscopic Studies of Organosilane Hydrolysis and the Effect of Hydrolysis on Silane Diffusion in PVC. Applied Spectroscopy, 55(9), 1148-1156.

-

Ismail, A. A., et al. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI.

-

Li, B., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. SAGE Journals.

-

Aelion, R., et al. (1950). The hydrolysis and polycondensation of tetra alkoxysilanes. Journal of the American Chemical Society, 72(12), 5705-5712.

-

Ikuta, N., et al. (2002). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. Journal of Adhesion Science and Technology, 16(11), 1475-1485.

-

Chandrasekaran, S., et al. (2023). Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. Polymers, 15(16), 3381.

-

Ismail, A. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624.

-

Nellesen, A., et al. (2011). Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Hydrophobe.org.

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. ResearchGate.

-

Naka, K., et al. (2018). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Kyoto University Research Information Repository.

-

Ismail, A. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. ScienceOpen.

-

Vainiotalo, S., & Pfaffli, P. (1990). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Chromatography A, 509, 379-386.

-

Ismail, A. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Nature.

-

da Silva, V. R., et al. (2018). Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. Matéria (Rio de Janeiro), 23(2).

-

Berquier, J. M., et al. (2006). INFRARED STUDY OF THE SILICA/SILANE REACTION. University of Twente Research Information.

-

JINSP. (2024). Study on the Kinetics of Silicone Hydrolysis Reaction. JINSPTECH.

-

Wefring, M., et al. (2014). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. ResearchGate.

-

Plueddemann, E. P. (1975). Chemistry of Silane Coupling Reactions. I. Reaction of Trimethylmethoxysilane and Triethylsilanol Studied by GLC. DTIC.

-

Ismail, A. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. ResearchGate.

-

Vainiotalo, S., & Pfaffli, P. (1990). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Chromatography B: Biomedical Sciences and Applications, 509, 379-386.

-

Rankin, S. E., et al. (1996). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials, 8(9), 2049-2058.

-

Vrancken, K. C., et al. (1995). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Journal of Colloid and Interface Science, 174(1), 86-93.

-

Pratt, J. A., et al. (1985). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion, 17(4), 277-292.

-

Zeller, H. (1990). U.S. Patent No. 4,923,687. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. gelest.com [gelest.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of the hydrolysis and condensation of organofunctional a...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations [opg.optica.org]

- 13. "Nuclear Magnetic Resonance Studies of the Hydrolysis and Molecular Mot" by Hye-Jung Kang, Wiriya Meesiri et al. [scholarsmine.mst.edu]

- 14. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. lib3.dss.go.th [lib3.dss.go.th]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-butyl-dimethoxy-methylsilane for Advanced Research and Development

This guide provides an in-depth analysis of tert-butyl-dimethoxy-methylsilane (CAS No. 18293-81-7), a versatile organosilicon compound. Designed for researchers, chemists, and professionals in drug development, this document elucidates its core physicochemical properties, synthesis, and strategic applications, with a focus on the underlying chemical principles that govern its utility in complex molecular synthesis.

Core Physicochemical Properties

Tert-butyl-dimethoxy-methylsilane is a key building block and protecting group reagent in modern organic chemistry. Its molecular structure, characterized by a sterically demanding tert-butyl group and two reactive methoxy groups attached to a central silicon atom, dictates its unique reactivity and stability profile.

The fundamental properties of this compound are summarized below. It is important to note that while a precise experimental density is not consistently reported in publicly available literature, the value for a structurally similar compound, di-tert-butyl(methyl)silane, is provided for approximation.

| Property | Value | Source |

| Molecular Weight | 162.30 g/mol | [1] |

| Monoisotopic Mass | 162.1076 Da | [2] |

| Molecular Formula | C₇H₁₈O₂Si | [1] |

| CAS Number | 18293-81-7 | [1] |

| Canonical SMILES | CC(C)(C)(OC)OC | [2] |

| Density (Approximation) | ~0.758 g/cm³ (Specific gravity of di-tert-butyl(methyl)silane) | [3] |

Molecular Structure

The structure of tert-butyl-dimethoxy-methylsilane is fundamental to its function. The central silicon atom is bonded to a methyl group, a bulky tert-butyl group, and two methoxy groups. This arrangement is depicted in the diagram below.

Sources

Thermodynamic stability of tert-butyl silane groups

An In-Depth Technical Guide: Thermodynamic Stability of Tert-butyl Silane Groups: Principles and Applications

Abstract

The tert-butyl silane moiety is a cornerstone in modern chemistry, prized for its exceptional stability. This attribute is not a serendipitous quirk of nature but a direct consequence of fundamental stereoelectronic principles. This guide delves into the core factors governing the thermodynamic stability of tert-butyl silane groups, moving beyond simple descriptions to explain the causal mechanisms. We will explore the synergistic effects of steric hindrance and electronic stabilization, quantify this stability through bond dissociation energies, and contextualize its significance in the high-stakes arenas of organic synthesis and advanced materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of why these silicon-based structures are so robust and how to leverage this property in practical applications.

Introduction: The Unique Standing of Organosilanes

Organosilanes, compounds containing a carbon-silicon bond, occupy a unique space in chemistry. The silicon atom, larger and less electronegative than carbon, imparts distinct properties to these molecules, including different bond lengths, angles, and reactivity profiles.[1] Among the vast family of organosilanes, those bearing a tert-butyl group exhibit a remarkable degree of thermal and chemical robustness. This stability is pivotal in numerous applications, from protecting sensitive functional groups during complex multi-step syntheses to forming durable hydrophobic surfaces in materials science.[2][3] Understanding the thermodynamic underpinnings of this stability is crucial for rational design and problem-solving in these fields.

The Twin Pillars of Stability: Steric and Electronic Effects

The enhanced stability of tert-butyl silanes is not attributable to a single factor but rather the interplay of two dominant forces: overwhelming steric hindrance and subtle, yet significant, electronic effects.

Steric Hindrance: The Dominant Shield

The most intuitive and powerful contributor to the stability of a tert-butyl silane is the sheer physical bulk of the tert-butyl group.[4][5] This group acts as a "steric shield" around the silicon center. Any reaction, be it hydrolysis, nucleophilic attack, or radical abstraction, requires the approaching species to overcome this significant spatial barrier.[6] This kinetically impedes reactions that would otherwise lead to the cleavage of the Si-C or other bonds connected to the silicon atom.

The diagram below illustrates the steric congestion around the silicon atom in a generic tert-butyl(dimethyl)silyl group, a common structural motif.

Caption: Workflow for selective protection using a bulky tert-butyl silane.

Materials Science: Creating Durable Surfaces

The robustness of tert-butyl silanes makes them excellent candidates for surface modification. [3]When coated onto inorganic substrates like silica or metals, they can form self-assembled monolayers (SAMs) or polymer layers that impart desirable properties. [7]

-

Hydrophobicity: The alkyl nature of the tert-butyl groups creates a low-energy, water-repellent surface. [3]* Thermal Stability: Coatings based on highly substituted alkylsilanes show enhanced thermal stability compared to less substituted or monopodal silanes. [7][8]* Chemical Resistance: The steric shielding that prevents hydrolysis also confers resistance to other chemical attacks, making these coatings durable in harsh environments. [8][9] These properties are leveraged in applications ranging from protective coatings in aerospace to creating stable, non-reactive surfaces for microelectronics. [10][11]

Experimental Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

To quantitatively assess and validate the thermal stability of a tert-butyl silane-containing compound or material, Thermogravimetric Analysis (TGA) is the industry-standard technique. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset decomposition temperature and degradation profile of a tert-butyl silane-modified silica nanoparticle sample.

Methodology:

-

Sample Preparation:

-

Ensure the tert-butyl silane-modified silica sample is completely dry by placing it in a vacuum oven at 80 °C for 12 hours.

-

Accurately weigh 5-10 mg of the dried sample into a ceramic or platinum TGA pan.

-

-

Instrument Setup (e.g., TA Instruments Q500 or equivalent):

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record mass, temperature, and time. If using a TGA-MS system, monitor for characteristic mass fragments of evolved gases.

-

-

Data Analysis:

-

Plot the TGA Curve: Plot percent mass loss (Y-axis) versus temperature (X-axis).

-

Determine Onset of Decomposition (T_onset): Identify the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline tangent with the inflection point tangent of the mass loss step.

-

Plot the Derivative Curve (DTG): Plot the first derivative of the mass loss with respect to time (or temperature). The peaks in the DTG curve indicate the temperatures of maximum decomposition rates for each degradation step.

-

Quantify Mass Loss: Determine the percentage of mass lost in each distinct degradation step, which can correspond to the loss of the tert-butyl silane groups and other organic components.

-

Self-Validation System:

-

Control Sample: Run an identical TGA experiment on an unmodified silica nanoparticle sample. The mass loss profile of the control will correspond to the dehydroxylation of the silica surface, providing a clear baseline against which the degradation of the organic silane layer can be measured.

-

Reproducibility: Run the experiment in triplicate to ensure the obtained T_onset and degradation profiles are reproducible and statistically significant. The standard deviation of T_onset should be within an acceptable range (e.g., ± 2 °C).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The exceptional thermodynamic stability of tert-butyl silane groups is a direct and predictable outcome of their molecular architecture. The dominant steric shielding provided by the bulky tert-butyl group establishes a formidable kinetic barrier to decomposition and reaction, while the inherent strength of the Si-C bond provides a solid thermodynamic foundation. This combination results in a chemical moiety that is robust, reliable, and highly versatile. For professionals in drug development and materials science, a thorough grasp of these principles allows for the intelligent design of synthetic routes, the creation of durable and high-performance materials, and the confident application of tert-butyl silanes to solve complex chemical challenges.

References

-

EvitaChem. (n.d.). Tri-tert-butyl(isocyanato)silane. Retrieved from EvitaChem product page. [12]2. Ring, M. A., O'Neal, H. E., Rickborn, S. F., & Sawrey, B. A. (1983). Kinetics of the high-temperature thermal decomposition of silanes and alkylsilanes. Organometallics, 2(11), 1891-1894. [13]3. BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem. [4]4. ResearchGate. (n.d.). Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsification. Retrieved from ResearchGate. [7]5. Arkles, B. (2018). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. [14]6. Organic Chemistry. (2024, July 17). TBS Protecting Group Addition With TBSOTf. YouTube. [15]7. Tachikawa, M. (2021). First-Principles Simulation Study on the Weakening of Silane Coupling to Silica under Alkaline Conditions. ACS Publications. [16]8. Duleba, D., Denuga, S., & Johnson, R. P. (2024). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. RSC Publishing. [17]9. Levy, A. (1969). A Kinetic Study of the Thermal Decomposition of Selected Cyclohexyl and Phenylsilanes. DTIC. [18]10. Gadhave, R. V., Gadhave, C. R., & Dhawale, P. V. (2020). The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane. ResearchGate. 11. Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from Wikipedia. [5]12. Suessmuth, J., & Gerdes, A. (n.d.). Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH–Gel. Hydrophobe.org. [19]13. Ring, M. A., O'Neal, H. E., Rickborn, S. F., & Sawrey, B. A. (1983). Kinetics of the high-temperature thermal decomposition of silanes and alkylsilanes. Organometallics. ACS Publications. [20]14. Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from Organic Chemistry Portal. 15. Silico. (n.d.). Silane Intermediates for Organic Synthesis and More. Retrieved from Silico. [2]16. Royal Society of Chemistry. (2021). Effect of polycyclosilane microstructure on thermal properties. RSC Publishing. [21]17. Jankowski, P., Schaumann, E., Wicha, J., Zarecki, A., Adiwidjaja, G., & Asztemborska, M. (2000). Preparation of optically active n-butyl(methyl)phenyl-, tert-butyl(methyl)phenyl- and isopropyl(methyl)phenylsilanes from the corresponding silyl chlorides using 2,2′-dihydroxy-1,1′-binaphthyls as resolving agents. RSC Publishing. [22]18. ResearchGate. (2025, August 9). Computational benchmark for calculation of silane and siloxane thermochemistry. Retrieved from ResearchGate. [23]19. Li, Y., et al. (2022). Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts. PMC. [24]20. PMC. (n.d.). Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. Retrieved from PMC. [25]21. The Role of Silanes in Enhancing Electronic Chemical Formulations. (2026, February 10). Dakenchem. [11]22. SynArchive. (n.d.). Protecting Groups List. Retrieved from SynArchive. [26]23. RSC Publishing. (n.d.). Synthesis, thermodynamic analysis and application of novel (3-(tert-butylperoxy)propyl)trimethoxysilane. Retrieved from RSC Publishing. [27]24. Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from Gelest, Inc. [8]25. ResearchGate. (n.d.). Reactivity of silane(s) and silanols. Retrieved from ResearchGate. [28]26. Zhu, M., Lerum, M. Z., & Chen, W. (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. PMC. 27. ResearchGate. (n.d.). Types of silane and their applications. Retrieved from ResearchGate. [29]28. Scribd. (n.d.). Hydrolysis of Silanes. Retrieved from Scribd. [30]29. Google Patents. (n.d.). Process for the production and purification of bis(tertiary-butylamino)silane. Retrieved from Google Patents. [31]30. Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from Gelest, Inc. [32]31. ResearchGate. (2025, August 6). Influences of hydrolysis stability of silazane additives on thermal stability of silicone rubber. Retrieved from ResearchGate. [33]32. Silico. (2008, February 28). Types of Silane: Essential Uses and Benefits Across Industries. Retrieved from Silico. [3]33. Royal Society of Chemistry. (n.d.). Supporting Information: Reproducibility and Stability of Silane Layers in Nanoconfined Electrochemical Systems. Retrieved from RSC Publishing. [34]34. Indian Prosthodontic Society. (2017, March 24). Silanes: Chemistry and applications. Retrieved from Indian Prosthodontic Society. [1]35. SpecialChem. (2026, February 12). Silane – A Multifunctional Compound for Plastics. Retrieved from SpecialChem. [35]36. ZMsilane. (2024, May 16). Silane Uses in Aerospace Engineering. Retrieved from ZMsilane. [10]37. Duleba, D., Denuga, S., & Johnson, R. P. (2024). Reproducibility and Stability of Silane Layers in Nanoconfined Electrochemical Systems. University College Dublin. [36]38. PCI Magazine. (2020, October 2). Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. Retrieved from PCI Magazine. [37]39. PMC. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from PMC. [9]40. Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from Gelest, Inc. [38]41. ACS.org. (2026, February 8). Electroreductive Cross-Electrophile Coupling of Aldimine with Chlorosilanes Enabling the Synthesis of α-Aminosilanes. Retrieved from ACS.org. 42. PubChem. (n.d.). Tert-butyl(silyl)silane. Retrieved from PubChem. [39]43. Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. (Note: Generic BDE reference, specific values from source)[40]. [41]44. Walsh, R. (2008). Bond Dissociation Energies in Organosilicon Compounds. In B. Arkles & G. Larson (Eds.), Silicon Compounds: Silanes and Silicones (2nd ed., pp. 200-207). Gelest, Inc. [40]45. Sigma-Aldrich. (n.d.). Di-tert-butylsilane. Retrieved from Sigma-Aldrich. [42]46. ResearchGate. (n.d.). Thermal stability of thiol and silane monolayers: A comparative study. Retrieved from ResearchGate.

Sources

- 1. ipsonline.in [ipsonline.in]

- 2. silicorex.com [silicorex.com]

- 3. silicorex.com [silicorex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

- 9. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zmsilane.com [zmsilane.com]

- 11. nbinno.com [nbinno.com]

- 12. evitachem.com [evitachem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. hydrophobe.org [hydrophobe.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. Preparation of optically active n-butyl(methyl)phenyl-, tert-butyl(methyl)phenyl- and isopropyl(methyl)phenylsilanes from the corresponding silyl chlorides using 2,2′-dihydroxy-1,1′-binaphthyls as resolving agents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - PMC [pmc.ncbi.nlm.nih.gov]

- 26. synarchive.com [synarchive.com]

- 27. Synthesis, thermodynamic analysis and application of novel (3-(tert-butylperoxy)propyl)trimethoxysilane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. scribd.com [scribd.com]

- 31. US6963006B2 - Process for the production and purification of bis(tertiary-butylamino)silane - Google Patents [patents.google.com]

- 32. gelest.com [gelest.com]

- 33. researchgate.net [researchgate.net]

- 34. rsc.org [rsc.org]

- 35. specialchem.com [specialchem.com]

- 36. researchgate.net [researchgate.net]

- 37. pcimag.com [pcimag.com]

- 38. gelest.com [gelest.com]

- 39. Tert-butyl(silyl)silane | C4H14Si2 | CID 123158731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 40. gelest.com [gelest.com]

- 41. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 42. Di-tert-butylsilane 97 30736-07-3 [sigmaaldrich.com]

Section 1: Chemical Identification and Analogue-Based Hazard Assessment

An In-depth Technical Guide to the Safe Handling of tert-butyl-dimethoxy-methylsilane

Introduction: A Proactive Approach to Safety for Novel Silane Reagents

In the fast-paced environments of research and drug development, scientists frequently work with novel or specialized reagents for which comprehensive safety data may not be readily available. Tert-butyl-dimethoxy-methylsilane (TBDMMS) is one such compound. While it holds potential as a versatile silyl ether protecting group, a formally published Safety Data Sheet (SDS) is not widely accessible.

This guide is structured to address this gap, not by presenting a non-existent document, but by applying the rigorous, experience-driven principles of a senior application scientist. We will construct a robust safety and handling profile for TBDMMS by performing a thorough analysis of its chemical structure and synthesizing data from closely-related structural analogues. This analogue-based approach allows us to predict hazards, establish safe handling protocols, and prepare for emergency situations with a high degree of scientific confidence. Our core objective is to empower researchers to work safely and effectively by understanding the causality behind safety protocols, ensuring every procedure is a self-validating system of protection.

Tert-butyl-dimethoxy-methylsilane is an organosilicon compound featuring a central silicon atom bonded to a sterically hindering tert-butyl group, a methyl group, and two reactive methoxy groups.[1] The reactivity and physical properties are primarily dictated by the methoxysilane functional groups, which are susceptible to hydrolysis, and the overall volatility influenced by its molecular weight.

To build a reliable safety profile, we will reference data from the following key analogues:

-

tert-butyl-methoxy-dimethylsilane (CAS 66548-21-8): An extremely close analogue where one methoxy group is replaced by a methyl group. Its physical properties are likely very similar.[2][3]

-

Dimethyldimethoxysilane (CAS 1154-69-4): This analogue replaces the tert-butyl group with a smaller methyl group, providing key insights into the flammability and eye irritation potential of the dimethoxysilane moiety.[4]

-

Methyldimethoxysilane (CAS 16881-77-9): Similar to the above, this compound informs on the hazards of the core functional group, particularly its high flammability.[5]

Table 1: Chemical Identifiers of Target Compound and Key Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-butyl-dimethoxy-methylsilane | N/A | C7H18O2Si | 162.30 |

| tert-butyl-methoxy-dimethylsilane | 66548-21-8 | C7H18OSi | 146.30 |

| Dimethyldimethoxysilane | 1154-69-4 | C4H12O2Si | 120.22[4] |

| Methyldimethoxysilane | 16881-77-9 | C3H10O2Si | 106.20[5] |

Section 2: Predicted GHS Hazard Classification

Based on the classifications of its close structural analogues, tert-butyl-dimethoxy-methylsilane is predicted to be a highly flammable liquid that can cause serious eye irritation.[4][5] The potential for skin and respiratory irritation should also be assumed.[6]

Table 2: Predicted GHS Classification for tert-butyl-dimethoxy-methylsilane

| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) |

| Signal Word | Danger [4][5] |

| Hazard Statements | H225: Highly flammable liquid and vapor.[4][5] H319: Causes serious eye irritation.[4][5] |

| Predicted Precautionary Statements | Prevention: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[4] Use explosion-proof electrical/ventilating/lighting equipment.[4] Wear protective gloves, clothing, and eye/face protection.[5] Wash skin thoroughly after handling. Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5] Storage: Store in a well-ventilated place. Keep cool. |

Section 3: Physical and Chemical Properties (Inferred)

The following properties are inferred from the available data on structural analogues. This data is crucial for designing experiments, understanding the substance's behavior, and planning for safe storage and spill response.

Table 3: Predicted Physical and Chemical Properties

| Property | Predicted Value / Information | Rationale / Source |

| Appearance | Clear, colorless liquid. | Based on common organosilanes.[7][8] |

| Boiling Point | ~117-118 °C | Based on the very close analogue tert-butyl-methoxy-dimethylsilane.[2] |

| Density | ~0.79 g/cm³ | Based on the very close analogue tert-butyl-methoxy-dimethylsilane.[2] |

| Flammability | Highly Flammable. | Analogues Dimethyldimethoxysilane and Methyldimethoxysilane are both classified as highly flammable (Category 2).[4][5] |

| Vapor Pressure | Significant at room temperature. | Low boiling point and high flammability suggest a high vapor pressure, creating a flammable atmosphere. |

| Water Solubility | Insoluble; reacts with water. | Methoxysilanes hydrolyze in the presence of water or moisture. This reaction can be slow or vigorous depending on conditions and produces methanol.[5] |

Section 4: Standard Operating Procedure for Safe Handling and Storage

Adherence to a strict handling protocol is the primary barrier against exposure and accidents. The causality is clear: controlling the environment and chemical containment prevents flammable vapor accumulation and unintended contact.

4.1 Engineering Controls & Work Environment All manipulations of tert-butyl-dimethoxy-methylsilane must be performed within a certified chemical fume hood to control vapor exposure.[9] The work area must be free of ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[7] An eyewash station and safety shower must be immediately accessible.[9]

4.2 Storage Requirements

-

Container: Keep the container tightly closed to prevent moisture entry and vapor escape.[10][11]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[6]

-

Location: Store in a dedicated, well-ventilated flammables cabinet.[6]

-

Temperature: Keep in a cool, dry place away from heat and direct sunlight.[6][10]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, bases, and water.[4][12]

4.3 Workflow for Reagent Transfer and Reaction Setup The following workflow is designed to mitigate the primary risks of flammability and exposure.

Caption: Workflow for the safe transfer of flammable silane reagents.

Section 5: Personal Protective Equipment (PPE)

While engineering controls are the first line of defense, a robust PPE protocol is mandatory. The selection of PPE is directly informed by the predicted hazards: flammability, eye irritation, and potential skin contact.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[10] A full face shield should be worn over the goggles during bulk transfers or when there is a heightened risk of splashing.[10]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider heavier-duty gloves or double-gloving.

-

Body Protection: A flame-resistant lab coat should be worn and fully fastened. Ensure clothing is made of natural fibers like cotton; avoid synthetic materials that can melt and adhere to skin in a fire.

-

Respiratory Protection: All work should be conducted in a fume hood. For emergency situations like a large spill, a self-contained breathing apparatus (SCBA) may be necessary.[13]

Caption: The hierarchy of controls, prioritizing engineering solutions over PPE.

Section 6: First Aid Procedures

Immediate and correct first aid can significantly reduce the severity of an injury. All laboratory personnel must be trained on these procedures.[14]

Step-by-Step First Aid Protocols

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Section 7: Firefighting and Accidental Release Measures

7.1 Firefighting Protocol

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7] A water spray can be used to cool fire-exposed containers, but a direct stream on the burning liquid may not be effective.[7]

-

Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[7] Containers may explode when heated.[7]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[17]

7.2 Accidental Spill Response Protocol The following workflow is designed for a small-scale laboratory spill (under 100 mL).

Caption: Step-by-step protocol for responding to a laboratory spill.

Section 8: Toxicological and Ecological Considerations (Inferred)

-

Toxicology: No specific toxicological data for tert-butyl-dimethoxy-methylsilane is available. The primary health effects are expected to be serious eye irritation and potential skin and respiratory irritation, consistent with its analogues.[4][6] A critical consideration is that upon contact with water or moisture (including in biological tissues), the compound will hydrolyze to produce methanol.[5] Methanol is toxic and can cause effects on the central nervous system and optic nerve. Therefore, any exposure should be treated as a potential exposure to both the silane and methanol.

-

Ecotoxicity: This compound should not be allowed to enter drains or waterways.[10] The ecological impact has not been determined, but like most synthetic organic reagents, it should be considered potentially harmful to aquatic life. All waste must be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.[8]

References

-

PubChem. Tert-butyl-dimethyl-(tributylstannylmethoxy)silane | C19H44OSiSn. National Center for Biotechnology Information. [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]

-

PureSynth. Tert-Butyl[4-(Dimethoxymethyl)Phenoxy]Dimethylsilane 98.0%(GC). [Link]

-

Global Substance Registration System. TERT-BUTYLMETHOXYDIMETHYLSILANE. [Link]

-

3M. Safety Data Sheet. [Link]

-

Carl ROTH. Safety data sheet. [Link]

-

University of Rochester Medical Center. First Aid: Chemical Exposure. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - tert-Butyl methyl ether. [Link]

-

Gelest, Inc. DIMETHYLDIMETHOXYSILANE, 96%. [Link]

-

American Chemistry Council. MDI or TDI: First Aid Guidance. [Link]

-

Gelest, Inc. METHYLDIMETHOXYSILANE. [Link]

-

PubChem. tert-Butyl(4-(dimethoxymethyl)phenoxy)dimethylsilane. National Center for Biotechnology Information. [Link]

-

Hesperian Health Guides. First aid for chemicals. [Link]

-

National Institute of Standards and Technology. water additives for increased efficiency of - fire protection and suppression. [Link]

-

PubChem. Tert-butyl-dimethoxy-methylsilane (C7H18O2Si). National Center for Biotechnology Information. [Link]

Sources

- 1. PubChemLite - Tert-butyl-dimethoxy-methylsilane (C7H18O2Si) [pubchemlite.lcsb.uni.lu]

- 2. tert-butyl-methoxy-dimethylsilane CAS#: 66548-21-8 [m.chemicalbook.com]

- 3. tert-butyl-methoxy-dimethylsilane | 66548-21-8 [m.chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. gelest.com [gelest.com]

- 6. fishersci.com [fishersci.com]

- 7. durhamtech.edu [durhamtech.edu]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. en.hesperian.org [en.hesperian.org]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. multimedia.3m.com [multimedia.3m.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. myhealth.umassmemorial.org [myhealth.umassmemorial.org]

- 19. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

Steric Effects of the Tert-Butyl Group on Silane Reactivity: A Technical Guide

The following technical guide details the steric influence of the tert-butyl group on silane reactivity, structured for high-level application in synthetic chemistry and drug development.

Core Directive & Executive Summary

In organosilicon chemistry, the tert-butyl (t-Bu) group serves as the primary "kinetic anchor." Unlike carbon-centered chirality where sterics often dictate stereoselectivity, in silicon chemistry, sterics—specifically the t-Bu moiety—are manipulated primarily to modulate kinetic stability against hydrolysis and nucleophilic attack.

This guide moves beyond basic textbook definitions to explore the mechanistic causality of the t-Bu group. We analyze why it is the industry standard for protecting group robustness, how it alters the geometry of hypervalent silicon intermediates, and how to quantitatively predict its behavior using Taft parameters.

Theoretical Grounding: The Physics of Bulk

To understand the t-Bu effect, one must first distinguish the Silicon center from the Carbon center. The Si–C bond length (1.87–1.90 Å) is significantly longer than the C–C bond (1.54 Å). This increased distance theoretically reduces steric congestion. However, the t-Bu group (

Quantitative Sterics: Taft Parameters

The Taft Steric Parameter (

| Substituent | Taft | Relative Steric Bulk |

| 0.00 | Reference | |

| -0.07 | Minor Increase | |

| -0.47 | Moderate | |

| -1.54 | High | |

| > -3.00 | Extreme |

Note: More negative values indicate greater steric hindrance.[1] The jump from i-Pr to t-Bu is the critical threshold that grants TBDMS (TBS) ethers their stability compared to TES ethers.

Mechanistic Insights: The -Si Pathway

Unlike carbon, silicon can expand its octet to form pentacoordinate or hexacoordinate intermediates. The hydrolysis or cleavage of silyl ethers generally proceeds via an associative

The "Apical Entry / Apical Departure" Rule

Nucleophiles attack the silicon center from the side opposite the leaving group (apical attack). The t-Bu group exerts its protective effect by destabilizing this TBP intermediate.

-

Ground State Destabilization: The t-Bu group is bulky, but in the tetrahedral ground state, it can rotate to minimize gauche interactions.

-

Transition State Inhibition: In the TBP transition state, the equatorial ligands are forced closer together (120° reduced to 90° relative to the apical axis). A bulky t-Bu group in the equatorial position drastically raises the energy of this transition state, effectively shutting down the reaction pathway.

Visualization: Steric Blocking of Nucleophilic Attack

The following diagram illustrates the kinetic barrier introduced by the t-Bu group during nucleophilic attack (e.g., hydrolysis).

Caption: The t-Bu group forces high-energy crowding in the pentacoordinate transition state, raising activation energy (

Application: Silyl Ethers as Protecting Groups[4][5][6][7][8][9][10]

The most common application of the t-Bu silane effect is in hydroxyl protection.[2] The choice of silyl group is a trade-off between ease of installation and stability.

Comparative Hydrolysis Rates

The following data normalizes the hydrolysis half-lives (

| Silyl Group | Structure | Acid Stability (Rel.[3][4][5][2][6] Rate) | Base Stability (Rel. Rate) | Primary Use Case |

| TMS | 1 | 1 | Transient protection (e.g., MS analysis) | |

| TES | 64 | 10–100 | Labile protection; cleaved before TBS | |

| TBS (TBDMS) | 20,000 | 20,000 | Standard robust protection | |

| TBDPS | 5,000,000 | ~20,000 | Acid-stable, fluoride-labile orthogonal group | |

| TIPS | 700,000 | 100,000 | Bulkiest; used for highly hindered alcohols |

Key Insight: While TIPS is bulkier overall (three i-Pr groups), TBDPS offers a unique electronic/steric mix. The phenyl groups on TBDPS provide electronic stabilization (inductive withdrawal) and significant bulk, making it roughly 250x more stable than TBS in acid, yet they are cleaved at similar rates by fluoride (

Workflow: Selecting the Right Silane

Use this decision logic to select the appropriate protecting group based on your synthetic route's conditions.

Caption: Decision matrix for silyl protecting groups balancing acid/base stability requirements.

Experimental Protocols

Protocol A: Standard TBS Protection (The Corey Protocol)

Rationale: Imidazole acts as a general base catalyst and nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate that transfers the silyl group to the alcohol.

-

Reagents: Alcohol (1.0 equiv), TBDMSCl (1.2–1.5 equiv), Imidazole (2.5 equiv), DMF (anhydrous, 0.5–1.0 M concentration).

-

Procedure:

-

Troubleshooting: For hindered alcohols (secondary/tertiary), switch solvent to

and use TBSOTf (1.2 equiv) + 2,6-lutidine (1.5 equiv) at 0°C. The triflate is a much more reactive leaving group than chloride, overcoming steric repulsion.

Protocol B: Selective Deprotection (TBS vs. TBDPS)

Rationale: TBDPS is far more stable to acid than TBS.[4] This allows for the selective removal of a TBS group in the presence of a TBDPS group.[7]

-

Reagents: Substrate with both TBS and TBDPS groups, PPTS (Pyridinium p-toluenesulfonate), MeOH/EtOH (1:1).

-

Procedure:

-

Dissolve substrate in MeOH/EtOH.

-

Add PPTS (0.1 equiv).

-

Stir at RT or mild heat (40°C).

-

Result: The primary/secondary TBS group cleaves; the TBDPS group remains intact due to the steric bulk of the two phenyl rings shielding the silicon center from the weak acid attack.

-

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][5][2] Journal of the American Chemical Society, 94(17), 6190–6191. Link

-

Crouch, R. D. (2004). Selective deprotection of silyl ethers.[3][7][4][5][2] Tetrahedron, 60(28), 5833–5871. Link

-

Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers.[3][7][4][5][2] Synthesis, 1996(09), 1031–1069. Link

- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, Ed.). Wiley, New York.

-

BenchChem Technical Support. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups.Link

Sources

- 1. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 2. benchchem.com [benchchem.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

A Technical Guide to Silylating Agents: A Comparative Analysis of Tert-butyl-dimethoxy-methylsilane and TBDMS-Cl

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and complex molecule development, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal of protecting groups for hydroxyl moieties, silyl ethers have emerged as exceptionally versatile tools due to their predictable reactivity, robust stability under a range of conditions, and selective cleavage. This technical guide provides an in-depth comparative analysis of two prominent silylating agents: the well-established tert-butyldimethylsilyl chloride (TBDMS-Cl) and the less conventional, yet intriguing, tert-butyl-dimethoxy-methylsilane. This document aims to equip researchers, scientists, and drug development professionals with the nuanced understanding required to make informed decisions in the selection and application of these critical reagents.

Foundational Principles: The Silyl Ether Protecting Group

The utility of silyl ethers as protecting groups for alcohols stems from the formation of a stable silicon-oxygen bond, which effectively masks the reactivity of the hydroxyl group. The stability and reactivity of the silyl ether are primarily dictated by the steric and electronic nature of the substituents on the silicon atom. Larger, bulkier groups sterically hinder the approach of nucleophiles or electrophiles to the Si-O bond, thereby enhancing the stability of the protecting group. This principle is fundamental to understanding the differential behavior of various silylating agents.

The Archetype: tert-Butyldimethylsilyl Chloride (TBDMS-Cl)

tert-Butyldimethylsilyl chloride (TBDMS-Cl or TBS-Cl) is arguably one of the most widely employed silylating agents in organic synthesis. Its popularity is a testament to the robust stability of the resulting tert-butyldimethylsilyl (TBDMS) ether, which is approximately 10,000 times more stable towards hydrolysis than the corresponding trimethylsilyl (TMS) ether.

Mechanism of Silylation with TBDMS-Cl

The silylation of an alcohol with TBDMS-Cl is a nucleophilic substitution reaction at the silicon center. The reaction is typically carried out in the presence of a base, most commonly imidazole, in an aprotic polar solvent such as N,N-dimethylformamide (DMF). The base serves a dual purpose: it deprotonates the alcohol to form a more nucleophilic alkoxide and can activate the TBDMS-Cl by forming a highly reactive silyl-imidazolium intermediate.

Caption: General reaction pathway for silylation with TBDMS-Cl.

Reactivity and Selectivity

The significant steric hindrance imparted by the tert-butyl group governs the reactivity of TBDMS-Cl. This steric bulk leads to a pronounced selectivity for the silylation of less sterically encumbered primary alcohols over secondary and tertiary alcohols. By carefully controlling reaction conditions, such as temperature, a high degree of selectivity can be achieved, making TBDMS-Cl an invaluable tool for the differential protection of poly-hydroxylated molecules.

An Alternative Approach: tert-Butyl-dimethoxy-methylsilane

tert-Butyl-dimethoxy-methylsilane is a less common silylating agent that offers a different reactivity profile compared to its chloro- counterpart. It is a silane derivative featuring a tert-butyl group and two methoxy substituents attached to the silicon atom.

Synthesis of tert-Butyl-dimethoxy-methylsilane

This reagent can be synthesized from TBDMS-Cl, providing a potential route for its in-house preparation. A common laboratory-scale synthesis involves the reaction of TBDMS-Cl with sodium methoxide.

Mechanism of Silylation

The silylation mechanism of tert-butyl-dimethoxy-methylsilane involves the nucleophilic attack of the alcohol on the silicon center, leading to the displacement of a methoxy group. This reaction is typically catalyzed by an acid or a base. The leaving group in this case is methanol, which is less corrosive than the hydrochloric acid generated in reactions with TBDMS-Cl.

Caption: Silylation of an alcohol with tert-butyl-dimethoxy-methylsilane.

Head-to-Head Comparison: TBDMS-Cl vs. tert-Butyl-dimethoxy-methylsilane

The choice between these two silylating agents hinges on a careful consideration of their distinct properties, which are summarized in the table below.

| Feature | tert-Butyldimethylsilyl Chloride (TBDMS-Cl) | tert-Butyl-dimethoxy-methylsilane |

| Leaving Group | Chloride (Cl⁻) | Methoxide (MeO⁻) |

| Byproduct | Hydrochloric acid (HCl) | Methanol (CH₃OH) |

| Reactivity | High | Moderate |

| Typical Base | Imidazole, Triethylamine, Pyridine | Not always required; can be acid or base-catalyzed |

| Corrosiveness of Byproduct | High (HCl is corrosive) | Low (Methanol is non-corrosive) |

| Selectivity | High for primary over secondary/tertiary alcohols | Potentially different selectivity profile |

The Causality Behind Experimental Choices

The primary driver for choosing between these two reagents often lies in the sensitivity of the substrate to acidic conditions. The generation of HCl from TBDMS-Cl necessitates the use of a stoichiometric amount of base to neutralize it, which can sometimes lead to side reactions or be incompatible with acid-sensitive functional groups. In such cases, tert-butyl-dimethoxy-methylsilane presents a milder alternative, as the byproduct is the relatively benign methanol.

The difference in leaving groups also influences the reactivity. The chloride ion is an excellent leaving group, rendering TBDMS-Cl a highly reactive silylating agent. Methoxide is a poorer leaving group, which translates to a generally lower reactivity for tert-butyl-dimethoxy-methylsilane. This can be advantageous in situations requiring finer control over the silylation reaction, potentially allowing for enhanced selectivity.

Experimental Protocols

Protocol for Selective Silylation of a Primary Alcohol with TBDMS-Cl

This protocol is a standard and reliable method for the selective protection of primary alcohols.

Materials:

-

Substrate containing a primary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol (1.0 equivalent).

-

Dissolve the substrate in anhydrous DMF.

-

Add imidazole (2.5 equivalents) and stir until fully dissolved.

-

Add TBDMS-Cl (1.2 equivalents) portion-wise at room temperature. For enhanced selectivity, the reaction can be cooled to 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Caption: Experimental workflow for silylation with TBDMS-Cl.

General Protocol for Silylation with tert-Butyl-dimethoxy-methylsilane

Detailed, optimized protocols for the use of tert-butyl-dimethoxy-methylsilane are less prevalent in the literature compared to TBDMS-Cl. However, a general approach can be outlined based on its chemical properties.

Materials:

-

Substrate containing a hydroxyl group

-

tert-Butyl-dimethoxy-methylsilane

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Catalyst (e.g., a mild acid or base, if required)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the alcohol in the chosen anhydrous solvent.

-

Add tert-butyl-dimethoxy-methylsilane (typically 1.1-1.5 equivalents).

-

If necessary, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, the reaction can often be worked up by simply removing the solvent and volatile byproducts under reduced pressure.

-

If a catalyst was used, a mild aqueous workup may be necessary.

-

Purify the product by chromatography as needed.

Deprotection Strategies

The cleavage of the silyl ether is a critical step in any synthetic sequence. The stability of the TBDMS group allows for a range of deprotection strategies.

Deprotection of TBDMS Ethers

TBDMS ethers can be cleaved under acidic conditions or, more commonly, with a source of fluoride ions.

-

Fluoride-mediated Deprotection: Tetrabutylammonium fluoride (TBAF) in THF is the most common method. The high affinity of silicon for fluoride drives the reaction.

-

Acidic Deprotection: Acetic acid in a THF/water mixture or other mild acidic conditions can also be employed.

The choice of deprotection method allows for orthogonality with other protecting groups. For instance, a TBDMS group can be selectively removed in the presence of more robust silyl ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) ethers.

Deprotection of Ethers from tert-Butyl-dimethoxy-methylsilane

The resulting tert-butyldimethoxymethylsilyl ether is expected to have a similar stability profile to the TBDMS ether and can likely be cleaved under similar conditions, namely with fluoride ions or acid. However, the presence of the remaining methoxy group on the silicon may slightly alter the rate of cleavage, a factor that should be considered and empirically determined for specific substrates.

Conclusion and Future Perspectives

Both tert-butyldimethylsilyl chloride and tert-butyl-dimethoxy-methylsilane are valuable reagents for the protection of hydroxyl groups. TBDMS-Cl remains the workhorse for many applications due to its high reactivity and the extensive body of literature supporting its use. However, for substrates sensitive to acidic conditions generated by HCl, tert-butyl-dimethoxy-methylsilane offers a compelling, milder alternative. Its use may also provide different selectivity profiles that could be exploited in complex syntheses.

As the demand for more intricate and sensitive molecules grows, the development and characterization of alternative silylating agents with unique reactivity and selectivity will continue to be an area of active research. A thorough understanding of the subtle differences between these reagents, as detailed in this guide, empowers the modern synthetic chemist to navigate the complexities of multi-step synthesis with greater precision and efficiency.

References

-